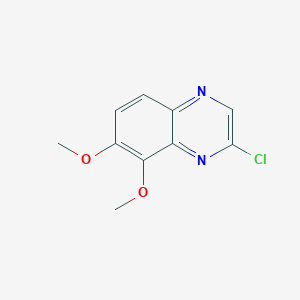
2-Chloro-7,8-dimethoxyquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7,8-dimethoxyquinoxaline is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Antifungal Properties:
Research indicates that quinoxaline derivatives, including 2-chloro-7,8-dimethoxyquinoxaline, exhibit substantial antifungal activity against various pathogens. Specifically, studies have highlighted its effectiveness against Candida and Aspergillus species. For instance, in a murine model, the compound demonstrated significant efficacy against Candida albicans, reducing TNF-α levels and showing potential as a treatment option for oral candidiasis .
Bacterial Activity:
Quinoxaline derivatives have also been noted for their antibacterial properties. They have shown effectiveness against several bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship of these compounds suggests that modifications can enhance their antibacterial potency .
Therapeutic Applications
Cancer Treatment:
The quinoxaline framework is associated with various anticancer activities. Compounds derived from quinoxaline have been investigated for their potential to inhibit tumor growth and metastasis in several cancer types. For example, chlorosulfaquinoxaline has been reported to possess immunosuppressive and potential antineoplastic activities .
Anti-inflammatory Effects:
In addition to antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
特性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
2-chloro-7,8-dimethoxyquinoxaline |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-7-4-3-6-9(10(7)15-2)13-8(11)5-12-6/h3-5H,1-2H3 |
InChIキー |
PXFZAQDVDRAFMP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=NC(=CN=C2C=C1)Cl)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













